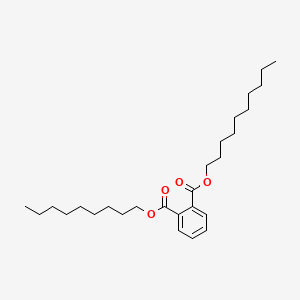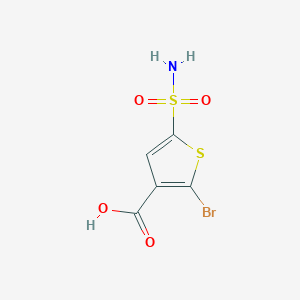
2-Bromo-5-sulfamoyl-thiophene-3-carboxylic acid
描述
2-Bromo-5-sulfamoyl-thiophene-3-carboxylic acid is a heterocyclic organic compound featuring a thiophene ring substituted with bromine, sulfamoyl, and carboxylic acid groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-sulfamoyl-thiophene-3-carboxylic acid typically involves multi-step organic reactions. One common method starts with thiophene-3-carboxylic acid, which undergoes bromination using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 2-position. The sulfamoyl group can be introduced via sulfonation followed by amination.
Industrial Production Methods: In an industrial setting, the synthesis may be optimized for scale, involving continuous flow reactors to ensure consistent quality and yield. The use of catalysts and controlled reaction conditions can enhance the efficiency of the process.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acid derivatives or reduction to yield thiol derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Bromination: NBS in the presence of a radical initiator.
Sulfonation: Sulfur trioxide or chlorosulfonic acid.
Amination: Ammonia or primary amines under basic conditions.
Major Products:
Substituted Thiophenes: Depending on the nucleophile used, various substituted thiophenes can be obtained.
Sulfonic Acid Derivatives: Oxidation products.
Thiol Derivatives: Reduction products.
科学研究应用
2-Bromo-5-sulfamoyl-thiophene-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
作用机制
The mechanism by which 2-Bromo-5-sulfamoyl-thiophene-3-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity through competitive or non-competitive binding. The sulfamoyl group can enhance the compound’s solubility and bioavailability, while the bromine atom may facilitate binding through halogen bonding.
相似化合物的比较
2-Bromo-thiophene-3-carboxylic acid: Lacks the sulfamoyl group, making it less versatile in certain applications.
5-Sulfamoyl-thiophene-3-carboxylic acid: Lacks the bromine atom, which may reduce its reactivity in substitution reactions.
2-Chloro-5-sulfamoyl-thiophene-3-carboxylic acid: Similar structure but with chlorine instead of bromine, potentially altering its reactivity and binding properties.
Uniqueness: 2-Bromo-5-sulfamoyl-thiophene-3-carboxylic acid is unique due to the combination of bromine and sulfamoyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various synthetic and research applications.
属性
IUPAC Name |
2-bromo-5-sulfamoylthiophene-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO4S2/c6-4-2(5(8)9)1-3(12-4)13(7,10)11/h1H,(H,8,9)(H2,7,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSWSLKPCPFDKHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1C(=O)O)Br)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701219297 | |
| Record name | 5-(Aminosulfonyl)-2-bromo-3-thiophenecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701219297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
938066-15-0 | |
| Record name | 5-(Aminosulfonyl)-2-bromo-3-thiophenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=938066-15-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Aminosulfonyl)-2-bromo-3-thiophenecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701219297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


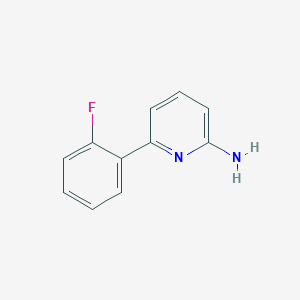
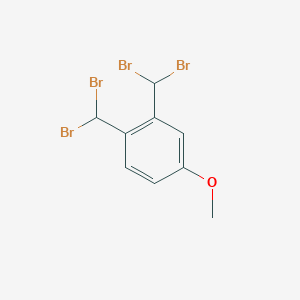
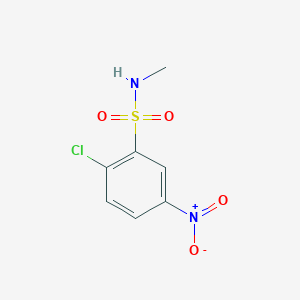
![Ethyl 2-[(3-nitropyridin-2-YL)amino]acetate](/img/structure/B3394172.png)

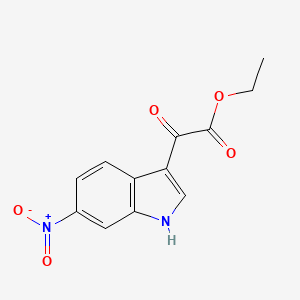
![methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopropylacetate](/img/structure/B3394195.png)
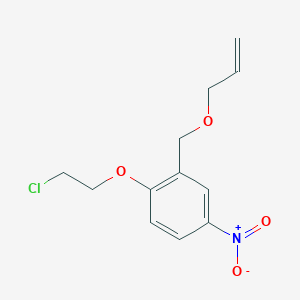
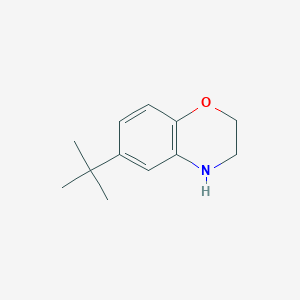
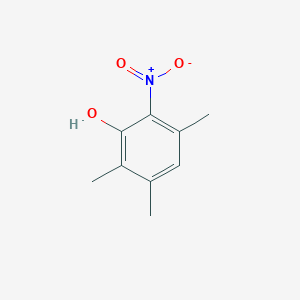
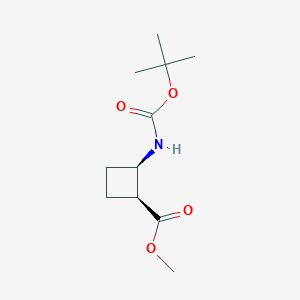
![Benzyl 4-{[(tert-butoxy)carbonyl]amino}butanoate](/img/structure/B3394217.png)
![(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;hydrate;hydrochloride](/img/structure/B3394220.png)
